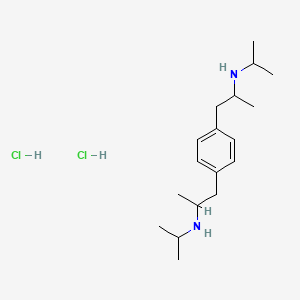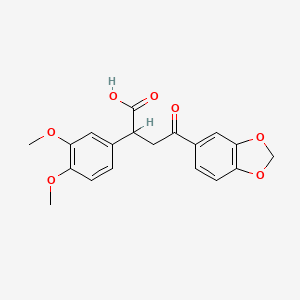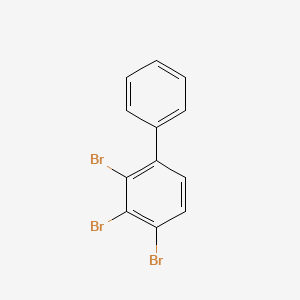
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is a chemical compound that contains a thiosulfate group attached to a benzylamino-iminoethyl moiety. Thiosulfates are known for their applications in various chemical processes, including photography, gold extraction, and as reducing agents. The unique structure of this compound makes it an interesting subject for research in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of benzylamine with an appropriate thiosulfate precursor under controlled conditions. One common method is the reaction of benzylamine with carbon disulfide and an oxidizing agent to form the desired thiosulfate compound. The reaction conditions often include a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation processes to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate undergoes several types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Solvents: Common solvents include water, ethanol, and acetonitrile, depending on the specific reaction requirements.
Major Products Formed
Oxidation Products: Sulfate, sulfonates, and other oxidized sulfur species.
Reduction Products: Sulfides, thiols, and other reduced sulfur compounds.
Substitution Products: Various benzylamino derivatives with different functional groups.
Aplicaciones Científicas De Investigación
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in various industrial processes, including gold extraction, photography, and as a reducing agent in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can participate in redox reactions, altering the oxidation state of sulfur and affecting the activity of target molecules. The benzylamino group can interact with specific binding sites on proteins, modulating their function and activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thiosulfate: A widely used thiosulfate compound with applications in photography, gold extraction, and as an antidote for cyanide poisoning.
Ammonium Thiosulfate: Used in fertilizers and as a leaching agent in gold extraction.
Potassium Thiosulfate: Employed in agriculture as a fertilizer and in various industrial processes.
Uniqueness
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is unique due to the presence of the benzylamino-iminoethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
90379-16-1 |
|---|---|
Fórmula molecular |
C9H12N2O3S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylbenzene |
InChI |
InChI=1S/C9H12N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)(H,12,13,14) |
Clave InChI |
UWQJNAOSAJDORY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


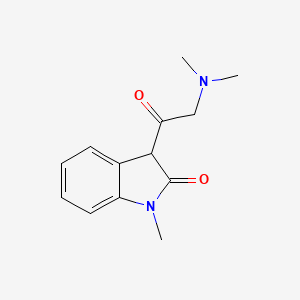


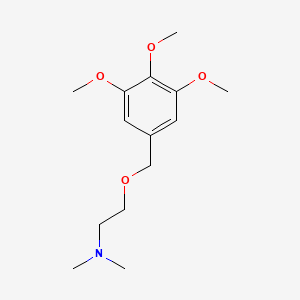
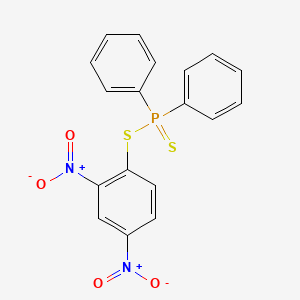
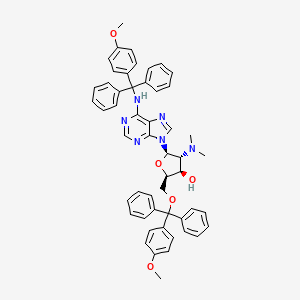

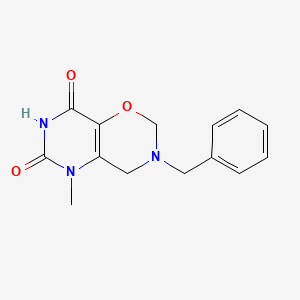
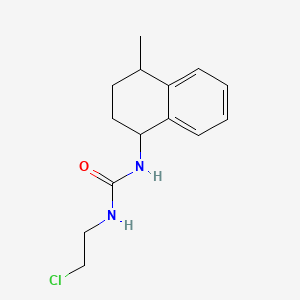
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

